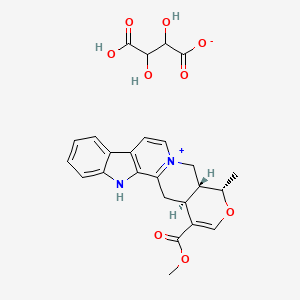
Serpentine bitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serpentine bitartrate is a naturally occurring compound known for its ability to inhibit the activity of cytochrome P450 enzymes. It also plays a role in inhibiting the production of hydrogen tartrate by hydroxylase, which is a crucial step in the synthesis of cholesterol . The compound has a molecular formula of C21H21N2O3·C4H5O6 and a molecular weight of 498.48 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Serpentine bitartrate is primarily synthesized through the hydrogenation reaction of gluconic acid. Initially, gluconic acid is dissolved in water, followed by the addition of sodium hydroxide or potassium hydroxide to facilitate the hydrogenation reaction .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to maintain reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Serpentine bitartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Serpentine bitartrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of serpentine bitartrate involves its interaction with cytochrome P450 enzymes, leading to the inhibition of their activity. This inhibition affects various metabolic pathways, including the synthesis of cholesterol and the metabolism of other compounds. The molecular targets include specific isoforms of cytochrome P450, and the pathways involved are primarily related to lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Choline bitartrate
- Choline chloride
- Alpha-glycerophosphocholine (GPC)
- Citicoline
Uniqueness
Serpentine bitartrate is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in cholesterol synthesis inhibition. Unlike other choline supplements, this compound has distinct biochemical properties that make it valuable for specific research and therapeutic applications .
Actividad Biológica
Serpentine bitartrate, a compound derived from the mineral serpentine, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Overview of this compound
This compound is primarily recognized for its role as a biosynthetic precursor in the production of various alkaloids, particularly in plants like Catharanthus roseus. It exhibits significant biological activities, including inhibition of topoisomerase and potential neuropharmacological effects.
- Topoisomerase Inhibition :
- Alkaloid Biosynthesis :
Case Studies
- Inhibition Studies :
- Biosynthetic Pathways :
-
Neuropharmacological Effects :
- Preliminary studies suggest that compounds derived from serpentine may exhibit neuroprotective properties, although detailed mechanisms remain under investigation.
Data Tables
Propiedades
Número CAS |
58782-36-8 |
|---|---|
Fórmula molecular |
C25H26N2O9 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1 |
Clave InChI |
DSBKFQYHOCFEJB-VKSHHDBOSA-N |
SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
SMILES isomérico |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
Sinónimos |
Serpentine hydrogen tartrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















